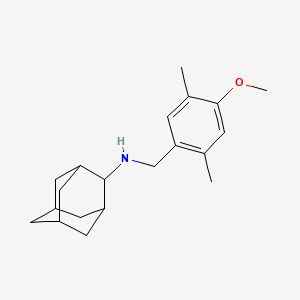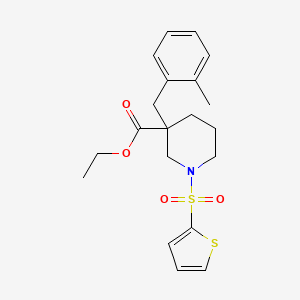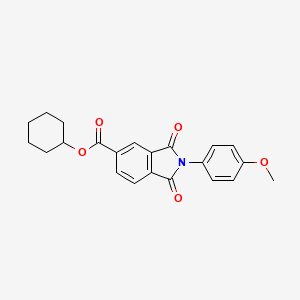
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Adamantyl(4-methoxy-2,5-dimethylbenzyl)amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. Memantine is a low-affinity, uncompetitive antagonist that blocks the NMDA receptor channel in a voltage-dependent manner.
Mechanism of Action
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine acts as an NMDA receptor antagonist by binding to the receptor channel in a voltage-dependent manner. It blocks the receptor channel in a non-competitive manner, which means that it does not compete with the neurotransmitter glutamate for binding to the receptor. This results in a reduction in the excessive activation of the NMDA receptor, which is known to cause neuronal damage and death.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been shown to have several biochemical and physiological effects in various neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also improves synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments include its ability to selectively block the NMDA receptor, its low toxicity, and its ability to improve cognitive function in animal models of neurological disorders. However, the limitations include its low potency, which requires high concentrations to achieve therapeutic effects, and its inability to cross the blood-brain barrier efficiently.
Future Directions
There are several future directions for the study of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in combination with other drugs for the treatment of neurological disorders. Additionally, the study of the mechanisms underlying the neuroprotective effects of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine could lead to the development of new therapeutic targets for neurological disorders.
Synthesis Methods
The synthesis of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, starting from commercially available 2-aminoadamantane. The first step involves the alkylation of 2-aminoadamantane with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to obtain 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine.
Scientific Research Applications
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function in patients with Alzheimer's disease.
properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-12-5-19(22-3)13(2)4-18(12)11-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,14-17,20-21H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDAWJCQYWOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)


![N-{amino[(4,6,8-trimethyl-2-quinazolinyl)amino]methylene}propanamide](/img/structure/B6012073.png)
![N-(tert-butyl)-5-chloro-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6012074.png)
![6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)


![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6012103.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6012111.png)
